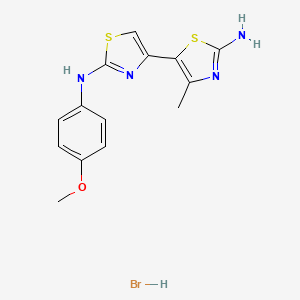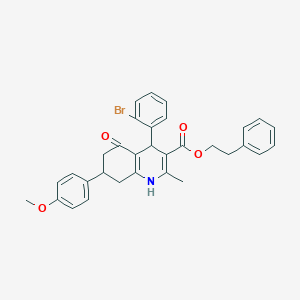![molecular formula C21H17Cl2N3 B4949772 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medical research, agriculture, and environmental studies.
作用机制
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves the inhibition of key enzymes involved in various biological processes. The compound has been shown to inhibit the activity of DNA topoisomerase, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage, ultimately resulting in apoptosis. Additionally, the compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is critical for the replication of retroviruses such as HIV. This makes it a promising candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the replication of several viruses, and possess antimicrobial properties. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
The advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline in lab experiments include its high potency and specificity for its target enzymes, making it an effective tool for studying various biological processes. Additionally, the compound has been shown to be relatively non-toxic, making it a safe option for use in in vitro and in vivo studies. However, the limitations of using the compound include its relatively high cost and limited availability, which may limit its widespread use in research.
未来方向
There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline. One potential direction is the development of new antiviral drugs based on the compound's ability to inhibit the replication of several viruses, including HIV and herpes simplex virus. Additionally, the compound's potential use in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Furthermore, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Finally, further studies are needed to fully elucidate the compound's mechanism of action and its potential applications in various fields.
合成方法
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves the reaction of 2,5-dichloroaniline with benzyl 2-aminobenzimidazole in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is subsequently converted into the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has been studied extensively for its potential use in cancer therapy, where it has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus. This makes it a promising candidate for the development of new antiviral drugs. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2,5-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-16-10-11-17(23)19(12-16)24-13-21-25-18-8-4-5-9-20(18)26(21)14-15-6-2-1-3-7-15/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWQQFWMWEKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)

![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)



![[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)